2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid
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Overview
Description
2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid is a complex organic compound that features a triazine ring, a phenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with a phenoxy derivative under controlled conditions. The reaction is often carried out in a solvent such as dioxane or water, with sodium carbonate as a base . The reaction temperature is maintained between 70-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave irradiation to accelerate the reaction process. This method employs a multimode reactor, such as the Synthos 3000, which can provide a maximum magnetron power of 1400 W . This approach not only reduces reaction time but also enhances the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium carbonate in a solvent mixture of dioxane and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of non-linear optical materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The phenoxy group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,6-Diamino-2-mercaptopyrimidine: Similar in structure but contains a mercapto group instead of a phenoxy group.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Another nitrogen-rich compound with energetic material properties.
Uniqueness
2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide is unique due to its combination of a triazine ring and phenoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.
Properties
CAS No. |
50507-94-3 |
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Molecular Formula |
C21H28N6O5S |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid |
InChI |
InChI=1S/C19H22N6O2.C2H6O3S/c1-19(2)24-17(20)23-18(21)25(19)14-8-10-15(11-9-14)27-12-16(26)22-13-6-4-3-5-7-13;1-2-6(3,4)5/h3-11H,12H2,1-2H3,(H,22,26)(H4,20,21,23,24);2H2,1H3,(H,3,4,5) |
InChI Key |
DTOZBVJMCXRZBN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3)N)N)C |
Origin of Product |
United States |
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